molecular formula C13H14O2 B3030657 Benzyl 3-methylenecyclobutanecarboxylate CAS No. 939768-58-8

Benzyl 3-methylenecyclobutanecarboxylate

Cat. No. B3030657
Key on ui cas rn: 939768-58-8
M. Wt: 202.25
InChI Key: QZBNTQCNDOLTNQ-UHFFFAOYSA-N
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Patent
US07507742B2

Procedure details

A suspension of 1,1′-carbonyldiimidazole (1.59 g, 9.81 mmol) in ethyl acetate (5 ml) was added in portions to a solution of the product of Preparation 12 (1 g, 8.9 mmol) in ethyl acetate (5 ml). Gentle effervescence was observed. The mixture was stirred at room temperature for about 1.5 hours, benzyl alcohol (1.11 ml, 10.7 mmol) added and stirring continued overnight. The solution was diluted with diethyl ether (20 ml), washed with water (2×10 ml), dried over magnesium sulphate and evaporated in vacuo to a colourless liquid which was purified by filtering through 10 g SiO2, eluting with dichloromethane, to give the title compound as a colourless oil (1.246 g, 69%).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
12
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.11 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
C(N1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=O.[CH2:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(OCC)(=O)C.C(OCC)C>[CH2:13]([O:20][C:13]([CH:14]1[CH2:19][C:11](=[CH2:12])[CH2:15]1)=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
12
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.11 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for about 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a colourless liquid which
CUSTOM
Type
CUSTOM
Details
was purified
FILTRATION
Type
FILTRATION
Details
by filtering through 10 g SiO2
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C1CC(C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.246 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 115.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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